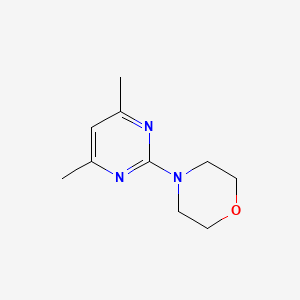

4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Übersicht

Beschreibung

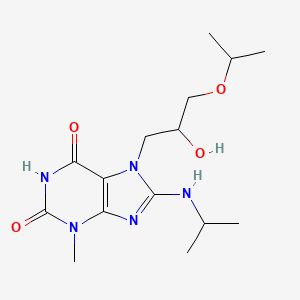

“4-(4,6-Dimethylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C10H15N3O . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of morpholine derivatives, including “this compound”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a 4,6-dimethylpyrimidin-2-yl group . The molecular weight of this compound is 193.25 Da .Wissenschaftliche Forschungsanwendungen

Discovery of Non-Nitrogen Containing Morpholine Isostere

The discovery of a non-nitrogen containing morpholine isostere, mimicking the conformational attributes of morpholine, has led to the development of potent selective dual inhibitors of mTORC1 and mTORC2, showcasing the application of morpholine derivatives in the inhibition of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Inhibitory Activity in Nitric Oxide and Tumor Necrosis Factor

Morpholine derivatives have shown inhibitory activity against tumor necrosis factor-alpha and nitric oxide, demonstrating their significance in medicinal chemistry and drug discovery (Lei et al., 2017).

Structural and Molecular Insights

Electronic Polarization and Hydrogen-Bonded Frameworks

The study of morpholine derivatives in pyrimidines has provided insights into their electronic polarization and hydrogen-bonded sheet structures, contributing to the understanding of their molecular properties and interactions (Orozco et al., 2008).

Applications in Synthesis and Chemical Properties

Synthesis and Properties of Thiosulfoesters

The interaction of morpholine with 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids has been investigated, revealing the chemical properties and potential applications of these compounds in various synthesis processes (Monka et al., 2020).

Antihyperglycemic Activity of Carboximidamides

Novel carboximidamides linked with pyrimidine moiety, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, have been synthesized and evaluated for their antihyperglycemic activity, offering insights into the therapeutic potential of morpholine derivatives (Moustafa et al., 2021).

Eigenschaften

IUPAC Name |

4-(4,6-dimethylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFPMWGCNMMRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)

![2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B2678327.png)

![1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2678331.png)

![(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B2678334.png)

![ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2678335.png)

![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)

![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)